1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine
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Overview
Description
1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine is a compound that belongs to the class of fused heterocycles. This compound is notable for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core. Compounds containing this core have shown significant potential in various fields, including medicinal chemistry, due to their biological activities .
Preparation Methods
The synthesis of 1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . This process typically requires specific reaction conditions, such as the use of bromohydrazone or triazinium dicyanomethylide intermediates . Industrial production methods may involve multistep synthesis and transition metal-mediated reactions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is a key component in the development of kinase inhibitors, which are used in cancer therapy . Additionally, it has been explored for its antiviral properties, particularly in the context of nucleoside drugs like remdesivir . In biology, it serves as a tool for studying enzyme inhibition and signal transduction pathways . Industrial applications include its use in the synthesis of complex organic molecules and as a building block for various pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine involves its interaction with specific molecular targets, such as protein kinases . By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival . This inhibition is particularly effective in cancer cells, where dysregulated kinase activity is a common feature .
Comparison with Similar Compounds
1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine can be compared to other similar compounds, such as avapritinib and remdesivir, which also contain the pyrrolo[2,1-f][1,2,4]triazine core . These compounds share similar biological activities, including kinase inhibition and antiviral properties . this compound is unique in its specific structural modifications, which may confer distinct pharmacological properties and therapeutic potential .
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
1-pyrrolo[2,1-f][1,2,4]triazin-7-ylpropan-2-amine |
InChI |
InChI=1S/C9H12N4/c1-7(10)4-8-2-3-9-5-11-6-12-13(8)9/h2-3,5-7H,4,10H2,1H3 |
InChI Key |
YPEHTUHCDQFGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C2N1N=CN=C2)N |
Origin of Product |
United States |
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